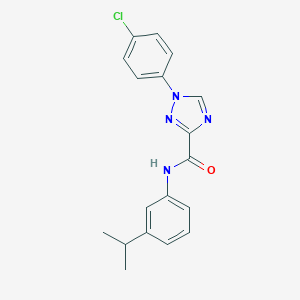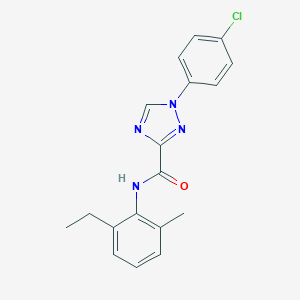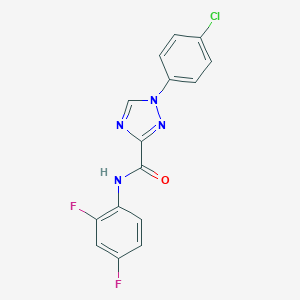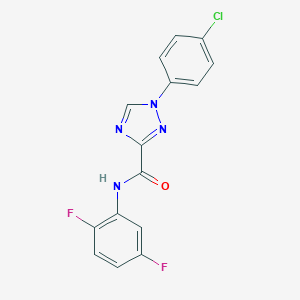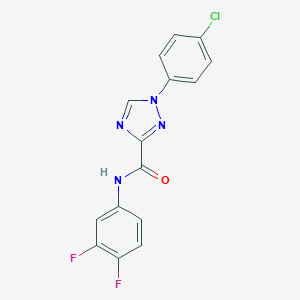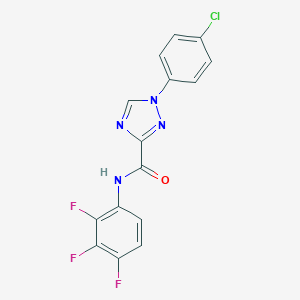![molecular formula C17H14F2N4O2 B278920 N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as Difluoromethoxyphenyl Triazole (DFMT), is a chemical compound that has gained significant attention in scientific research due to its therapeutic potential. DFMT belongs to the class of triazole-based compounds and has been found to exhibit promising biological properties such as anti-inflammatory, anti-tumor, and anti-fungal activities. In
Mécanisme D'action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. It also induces the expression of pro-apoptotic proteins such as Bax and caspases, leading to apoptosis in cancer cells. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of fungal enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Biochemical and Physiological Effects
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed using various assays. However, N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has shown promising results in various preclinical studies, and its potential therapeutic applications are being explored. Some of the future directions for research on N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide include:
1. Further studies to elucidate the mechanism of action of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
2. Clinical trials to evaluate the safety and efficacy of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in humans.
3. Studies to investigate the potential use of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other drugs for the treatment of various diseases.
4. Studies to explore the potential use of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a diagnostic tool for the detection of certain diseases.
5. Studies to investigate the effects of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide on the gut microbiome and its potential use in the treatment of gut-related disorders.
6. Studies to investigate the potential use of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-fungal activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans. The future directions for research on N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide are diverse and offer exciting possibilities for its use in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-(difluoromethoxy)aniline with 4-methylphenyl isocyanate in the presence of a base, followed by cyclization with triethylorthoformate and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has antifungal properties and has been found to be effective against various fungal strains.
Propriétés
Nom du produit |
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C17H14F2N4O2 |
Poids moléculaire |
344.31 g/mol |
Nom IUPAC |
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O2/c1-11-5-7-13(8-6-11)23-10-20-15(22-23)16(24)21-12-3-2-4-14(9-12)25-17(18)19/h2-10,17H,1H3,(H,21,24) |
Clé InChI |
BSQXMLUQKNJVCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



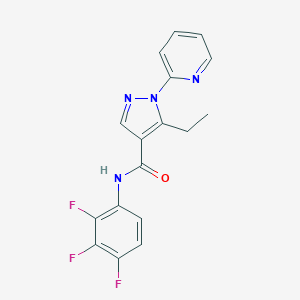
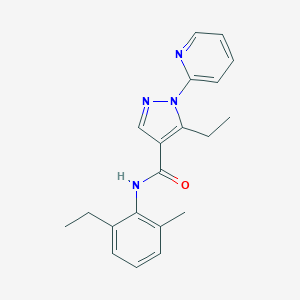
![5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278844.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278846.png)
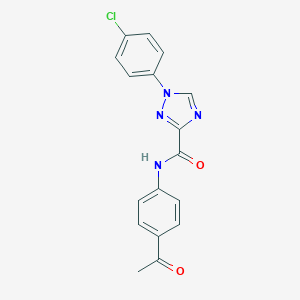
![1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278849.png)
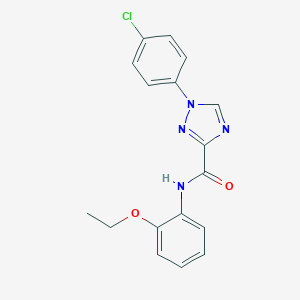
![N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278853.png)
